(3S)-3-amino-4-cyclopropylbutanoic acid hydrochloride
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Overview
Description
(3S)-3-amino-4-cyclopropylbutanoic acid hydrochloride is a chemical compound with a unique structure that includes an amino group, a cyclopropyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-4-cyclopropylbutanoic acid hydrochloride typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the butanoic acid backbone.
Amination: Introduction of the amino group at the 3rd position of the butanoic acid.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt for stability and solubility.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-4-cyclopropylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
(3S)-3-amino-4-cyclopropylbutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-amino-4-cyclopropylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can influence the compound’s binding affinity and specificity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-4-cyclopropylbutanoic acid: The free base form without the hydrochloride salt.
(3S)-3-amino-4-cyclopropylbutanoic acid methyl ester: A methyl ester derivative.
Uniqueness
(3S)-3-amino-4-cyclopropylbutanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its free base or ester derivatives.
Properties
Molecular Formula |
C7H14ClNO2 |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
(3S)-3-amino-4-cyclopropylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6(4-7(9)10)3-5-1-2-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m0./s1 |
InChI Key |
RTEIQUSMDHRJAR-RGMNGODLSA-N |
Isomeric SMILES |
C1CC1C[C@@H](CC(=O)O)N.Cl |
Canonical SMILES |
C1CC1CC(CC(=O)O)N.Cl |
Origin of Product |
United States |
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